N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14780470
InChI: InChI=1S/C18H21ClN6O3/c1-28-15-4-3-13(11-14(15)19)23-16(26)12-22-18(27)25-9-7-24(8-10-25)17-20-5-2-6-21-17/h2-6,11H,7-10,12H2,1H3,(H,22,27)(H,23,26)
SMILES:
Molecular Formula: C18H21ClN6O3
Molecular Weight: 404.8 g/mol

N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

CAS No.:

Cat. No.: VC14780470

Molecular Formula: C18H21ClN6O3

Molecular Weight: 404.8 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide -

Specification

Molecular Formula C18H21ClN6O3
Molecular Weight 404.8 g/mol
IUPAC Name N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide
Standard InChI InChI=1S/C18H21ClN6O3/c1-28-15-4-3-13(11-14(15)19)23-16(26)12-22-18(27)25-9-7-24(8-10-25)17-20-5-2-6-21-17/h2-6,11H,7-10,12H2,1H3,(H,22,27)(H,23,26)
Standard InChI Key KHNCZEUEOOXMTK-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=NC=CC=N3)Cl

Introduction

Structural Features

Molecular Architecture

The compound’s structure comprises three interconnected pharmacophores:

  • Piperazine Core: A six-membered ring with two nitrogen atoms, serving as a scaffold for receptor binding.

  • Pyrimidin-2-yl Group: A heterocyclic aromatic ring linked to the piperazine, contributing to hydrogen-bonding interactions.

  • 3-Chloro-4-methoxyphenyl Substituent: An electron-withdrawing chloro group and electron-donating methoxy group on an aniline backbone, enhancing metabolic stability and solubility .

Key Functional Groups

Functional GroupRole in Structure/Activity
Piperazine CarboxamideCore scaffold for bioactivity
Pyrimidin-2-ylHydrogen-bond acceptor sites
3-Chloro-4-methoxyanilinoModulates electronic properties
Oxoethyl LinkerConnects aromatic systems

Physicochemical Properties

Experimental and computed data highlight critical properties influencing bioavailability:

PropertyValueSource
Molecular FormulaC₁₈H₂₁ClN₆O₃
Molecular Weight404.8 g/mol
Log P (XLogP3-AA)1.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Topological Polar Surface Area (TPSA)99.7 Ų

These properties suggest moderate lipophilicity and significant polar surface area, favoring solubility in biological fluids while enabling membrane permeation .

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

The synthesis likely involves multi-step reactions, as inferred from analogous piperazine derivatives :

  • Piperazine Activation: Protection of the piperazine nitrogen with a tert-butoxycarbonyl (Boc) group.

  • Alkylation: Reaction with a bromoethyl intermediate (e.g., tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate) under basic conditions (NaH/DMF) .

  • Deprotection: Removal of the Boc group via acid hydrolysis.

  • Coupling: Introduction of the pyrimidin-2-yl group via carbodiimide-mediated amide bond formation.

  • Substitution: Incorporation of the 3-chloro-4-methoxyphenyl moiety via nucleophilic aromatic substitution or reductive amination.

Example Reaction Conditions

StepReagents/ConditionsYieldSource
Piperazine AlkylationNaH, DMF, 50°C, 1.5 hours70%
Boc DeprotectionHCl (4M in dioxane)>90%
Amide CouplingEDC/HOBt, DCM, RT, 12 hours50-70%

Stability and Reactivity

The compound’s stability is influenced by:

  • Acid Sensitivity: Potential hydrolysis of the carboxamide or oxoethyl linker under strongly acidic conditions.

  • Oxidative Stability: Methoxy and chloro groups may undergo oxidation, though steric hindrance from the piperazine could mitigate this.

  • Photoreactivity: Pyrimidine rings may absorb UV light, necessitating storage in amber vials .

Biological and Pharmacological Insights

Targeted Biological Activities

While direct data on this compound are unavailable, structural analogs suggest potential applications:

Target SystemMechanismExample AnalogSource
Neurological DisordersGABA receptor modulationPiperazine derivatives
Antimicrobial AgentsInhibition of bacterial enzymesPyrimidine-containing antibiotics
Enzyme InhibitionPLA2G15 inhibition (phospholipidosis)Cationic amphiphilic drugs

Hypothetical Pharmacokinetic Profile

ParameterPredicted ValueBasis
Oral BioavailabilityModerate (Log P ~1.3)XLogP3-AA correlation
Metabolic StabilityHigh (steric protection)Chloro/methoxy groups
CNS PenetrationPossible (TPSA <100 Ų)TPSA threshold

Challenges and Research Gaps

Critical areas requiring investigation:

  • Toxicity Profiling: Assessment of hepatotoxicity, nephrotoxicity, and genotoxicity.

  • Structure-Activity Relationship (SAR): Impact of substituents on the aniline ring (e.g., fluoro vs. methoxy).

  • Therapeutic Efficacy: In vivo studies in disease models (e.g., neurodegeneration, infection).

Hazard ClassDescriptionPrecaution
Acute Toxicity (H302)Harmful if swallowedAvoid ingestion
Skin Irritation (H315)Causes skin irritationUse nitrile gloves
Respiratory IrritationMay cause respiratory issuesUse N95 mask

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